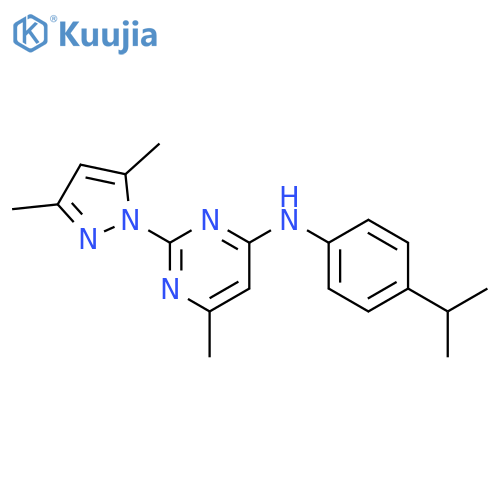

Cas no 904827-47-0 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-propan-2-ylphenyl)pyrimidin-4-amine

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine

-

- インチ: 1S/C19H23N5/c1-12(2)16-6-8-17(9-7-16)21-18-11-13(3)20-19(22-18)24-15(5)10-14(4)23-24/h6-12H,1-5H3,(H,20,21,22)

- InChIKey: IIJQFNYQDNGEFS-UHFFFAOYSA-N

- ほほえんだ: C1(N2C(C)=CC(C)=N2)=NC(C)=CC(NC2=CC=C(C(C)C)C=C2)=N1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2803-0020-5mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-10mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-100mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-5μmol |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-30mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-3mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-25mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-2μmol |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-10μmol |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2803-0020-50mg |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine |

904827-47-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amineに関する追加情報

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine: A Comprehensive Overview

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine, identified by the CAS number 904827-47-0, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities and applications in drug discovery.

The molecular structure of this compound is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents on the pyrimidine ring include a methyl group at position 6 and an amino group at position 4. The amino group is further substituted with a phenyl ring that carries an isopropyl group at the para position. Additionally, the pyrimidine ring is connected to a pyrazole moiety at position 2. The pyrazole ring is a five-membered aromatic structure containing two nitrogen atoms and is substituted with two methyl groups at positions 3 and 5.

The synthesis of this compound involves a series of carefully designed organic reactions. The starting materials typically include pyrimidine derivatives, pyrazole precursors, and appropriate alkylating agents. The synthesis pathway may involve nucleophilic substitutions, condensation reactions, or coupling reactions, depending on the specific substituents desired. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such complex molecules.

In terms of biological activity, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The ability of this compound to inhibit specific kinases makes it a promising candidate for anticancer drug development. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.

Moreover, this compound has shown potential in other therapeutic areas, such as inflammation and neurodegenerative diseases. Its ability to modulate multiple signaling pathways highlights its versatility as a lead compound for drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its therapeutic applications.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed insights into its molecular structure, purity, and stability. Recent advancements in high-resolution mass spectrometry have improved the accuracy of molecular weight determination, while computational chemistry tools have enhanced our understanding of its three-dimensional conformation and interactions.

In conclusion, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yphenyl]pyrimidin-4 amine represents a fascinating example of modern organic chemistry's capabilities in designing complex molecules with diverse biological activities. Its potential applications span across drug discovery, chemical synthesis, and materials science. As research continues to uncover new insights into its properties and mechanisms of action, this compound remains a subject of intense interest in both academic and industrial settings.

904827-47-0 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-4-(propan-2-yl)phenylpyrimidin-4-amine) 関連製品

- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)

- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)

- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)

- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)

- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)

- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)

- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)